
1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)-, also known as JNJ-31020028, is a chemical compound that has been studied for its potential therapeutic properties. It belongs to the class of pyrazole carboxamides and has been found to have an effect on the central nervous system.
Mechanism of Action
1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor. This leads to a decrease in the release of glutamate, which is a neurotransmitter that is involved in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- has been found to have several biochemical and physiological effects. It has been found to decrease the release of glutamate, which is a neurotransmitter that is involved in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- has also been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- has several advantages and limitations for lab experiments. One advantage is that it has been found to have a high selectivity for the mGluR2 receptor, which reduces the likelihood of off-target effects. Another advantage is that it has been found to have a long half-life, which allows for sustained activity. One limitation is that it has only been studied in preclinical models and has not yet been tested in human clinical trials.
Future Directions
There are several future directions for the study of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)-. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use in the treatment of pain and inflammation. Additionally, future studies could investigate the safety and efficacy of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- in human clinical trials.
Synthesis Methods
The synthesis of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- involves the reaction of 1,3-diphenyl-5-methylpyrazole-4-carboxylic acid with 3-methylbutylamine. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a base such as triethylamine (TEA). The product is then purified by column chromatography to obtain 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- in high yield and purity.
Scientific Research Applications
1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- has been studied for its potential therapeutic properties in various scientific research applications. It has been found to have an effect on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- has also been studied for its potential use in the treatment of pain and inflammation.
properties
CAS RN |
125103-48-2 |
|---|---|
Product Name |
1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- |
Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
5-methyl-N-(3-methylbutyl)-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H25N3O/c1-16(2)14-15-23-22(26)20-17(3)25(19-12-8-5-9-13-19)24-21(20)18-10-6-4-7-11-18/h4-13,16H,14-15H2,1-3H3,(H,23,26) |
InChI Key |
KAHHFAWBDLOGPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC(C)C |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC(C)C |
Other CAS RN |
125103-48-2 |
synonyms |
1,3-Diphenyl-5-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




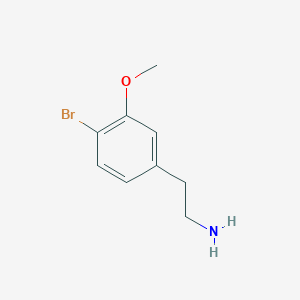
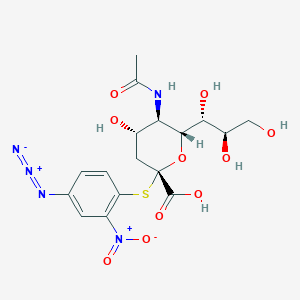

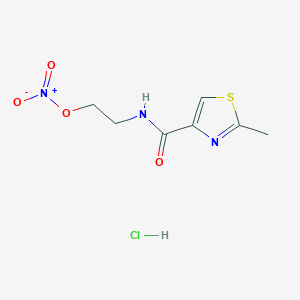
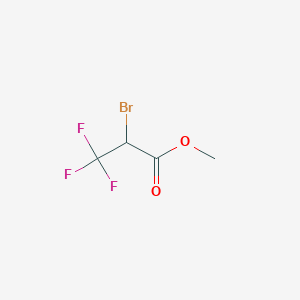

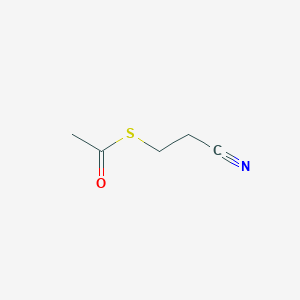

![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)

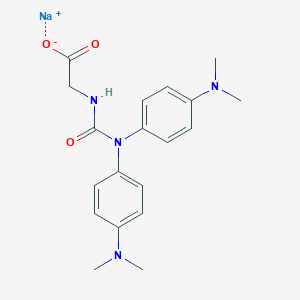
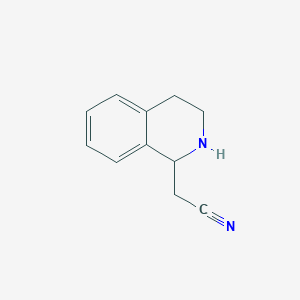
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)